tert-Butyl 3-[(pentan-3-yl)amino]propanoate
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Overview
Description
tert-Butyl 3-[(pentan-3-yl)amino]propanoate: is an organic compound with the molecular formula C12H25NO2 It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group and a pentan-3-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(pentan-3-yl)amino]propanoate typically involves the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized and purified to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(pentan-3-yl)amino]propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-[(pentan-3-yl)amino]propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It may also serve as a model compound for investigating metabolic pathways.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity as a drug candidate or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(pentan-3-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
tert-Butyl 3-aminopropanoate: Similar structure but lacks the pentan-3-ylamino substituent.
tert-Butyl 3-(methylamino)propanoate: Contains a methylamino group instead of a pentan-3-ylamino group.
tert-Butyl 3-(ethylamino)propanoate: Contains an ethylamino group instead of a pentan-3-ylamino group.
Uniqueness: tert-Butyl 3-[(pentan-3-yl)amino]propanoate is unique due to the presence of the pentan-3-ylamino substituent, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
tert-butyl 3-(pentan-3-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-6-10(7-2)13-9-8-11(14)15-12(3,4)5/h10,13H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBOQYAKWRLLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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